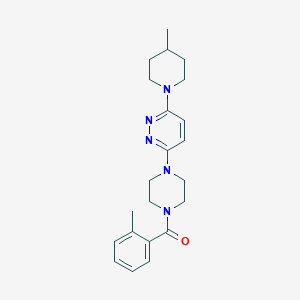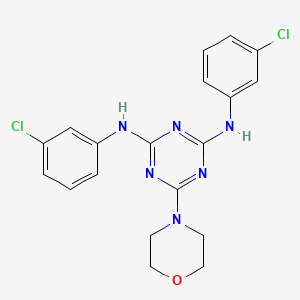
N2,N4-bis(3-chlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "N2,N4-bis(3-chlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine" is a derivative of 1,3,5-triazine, which is a class of nitrogen-containing heterocycles. The triazine core is known for its versatility in chemical reactions and its ability to form various functionalized compounds. The presence of chlorophenyl and morpholino groups suggests potential for interactions with biological systems, possibly as a ligand for metal ions or as a pharmacologically active molecule.
Synthesis Analysis
The synthesis of triazine derivatives typically involves the substitution of halogenated triazines with different nucleophiles. For example, the synthesis of 6-[N,N-bis(2-hydroxyethyl)amine]-2,4-dichloro-1,3,5-triazine was achieved by reacting cyanuric chloride with diethanolamine under specific conditions, including temperature control and solvent mixture optimization . Although the exact synthesis of "N2,N4-bis(3-chlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine" is not detailed in the provided papers, similar methodologies could be applied, using appropriate amines and base catalysts to achieve the desired substitution on the triazine ring.
Molecular Structure Analysis
The molecular structure of triazine derivatives is characterized by the presence of a six-membered ring with three nitrogen atoms. The crystal structure of related compounds, such as 2,4-Bis(triphenylphosphanimino)tetrazolo[5,1-a][1,3,5]triazine, has been determined using X-ray structural analysis . This analysis provides insight into the arrangement of substituents around the triazine core and can help predict the molecular geometry of "N2,N4-bis(3-chlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine". The presence of bulky groups such as 3-chlorophenyl and morpholino may influence the overall shape and electronic distribution of the molecule.
Chemical Reactions Analysis
Triazine derivatives are known to participate in various chemical reactions. The reactivity of the triazine ring allows for further functionalization and the formation of complexes with metals. For instance, N,N'-bis[(3,4-dichlorophenyl)methylidene]cyclohexane-1,4-diamine and its metal complexes have been synthesized, indicating that similar triazine derivatives can act as ligands for transition metals . The chlorophenyl groups in "N2,N4-bis(3-chlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine" could potentially enhance its ability to coordinate with metal ions, leading to the formation of metal complexes with unique properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazine derivatives are influenced by their substituents. The compound is likely to exhibit properties such as solubility in organic solvents and potential biological activity due to the presence of the morpholino group. The thermal and electrochemical properties of related compounds, such as the metal complexes of N,N'-bis[(3,4-dichlorophenyl)methylidene]cyclohexane-1,4-diamine, have been studied, showing non-electrolytic behavior and specific redox waves in electrochemical analyses . These findings suggest that "N2,N4-bis(3-chlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine" could also exhibit distinct thermal stability and electrochemical properties, which would be valuable in potential applications such as materials science or pharmaceuticals.
Scientific Research Applications
Supramolecular Chemistry Applications
Research demonstrates the synthesis of bistriazines, including compounds structurally related to N2,N4-bis(3-chlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine, showcasing their potential in supramolecular chemistry. These compounds, developed through microwave-assisted synthesis, exhibit promising applications in constructing extended supramolecular polymers with interesting fluorescence properties by complexation with cyanuric and barbituric acid derivatives, highlighting their utility in developing new materials with specific optical characteristics (Moral et al., 2010).
Organic Light Emitting Devices (OLEDs)
In the context of OLEDs, triazine-based compounds, akin to N2,N4-bis(3-chlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine, have been identified as effective electron transport materials. For instance, a specific triazine compound demonstrated significantly improved electron mobility, leading to a reduction in driving voltage and enhancement of efficiency in OLEDs compared to traditional materials. This research points to the potential of triazine derivatives in creating more energy-efficient and high-performance OLEDs (Klenkler et al., 2008).
Polymer Science
The synthesis and characterization of polyamides containing s-triazine rings and fluorene "cardo" groups, involving compounds structurally similar to N2,N4-bis(3-chlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine, reveal their potential in polymer science. These polyamides exhibit solubility in polar solvents and the ability to form transparent, tough, and flexible films, indicating their applicability in creating high-performance materials with desirable physical and chemical properties (Sagar et al., 2001).
properties
IUPAC Name |
2-N,4-N-bis(3-chlorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2N6O/c20-13-3-1-5-15(11-13)22-17-24-18(23-16-6-2-4-14(21)12-16)26-19(25-17)27-7-9-28-10-8-27/h1-6,11-12H,7-10H2,(H2,22,23,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAYGNNPGGNJXGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NC3=CC(=CC=C3)Cl)NC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N2,N4-bis(3-chlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

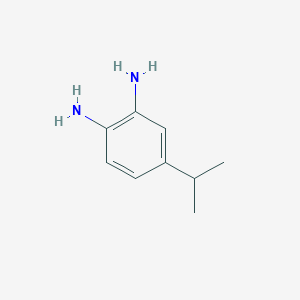
![N-(4-chlorophenyl)-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2515758.png)
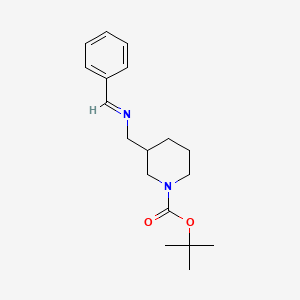
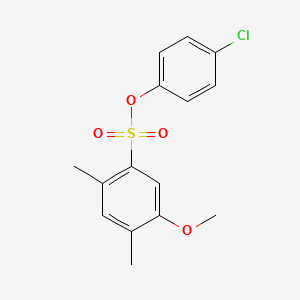

![(5-Chlorothiophen-2-yl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2515765.png)
![N1-(3-fluorophenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2515767.png)

![1-(3-chlorophenyl)-4-methyl-6-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2515769.png)

![(2S)-2-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoylamino]-3-phenylpropanoic acid](/img/structure/B2515772.png)
![6-chloro-N-[(piperidin-3-yl)methyl]pyridine-2-carboxamide hydrochloride](/img/structure/B2515773.png)
![2-Chloro-N-(pyridin-4-ylmethyl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2515774.png)
